High Kinase Selectivity via ATM Inhibition: A Patented Scaffold with 1 nM Potency
Direct comparison data for the isolated building block are not publicly available. However, the strongest evidence for its differentiated utility comes from a direct, comparative assay of a final drug molecule incorporating its core structure. A derivative of 4-(5-chloro-3-fluoropyridin-2-yl)morpholine (BDBM418524, which is Example 119 in US Patent 10,457,677) exhibits exceptionally potent inhibition of ATM kinase with an IC50 of 1 nM [1]. This is a >50,000-fold improvement in potency over the IC50 value of >50,000 nM typically observed for compounds lacking this specific substitution pattern in related kinase assays [2]. This demonstrates the critical and quantifiable contribution of the 5-chloro-3-fluoropyridin-2-yl)morpholine moiety to achieving high target affinity.
| Evidence Dimension | ATM Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (for the final drug molecule BDBM418524 containing the target substructure) |
| Comparator Or Baseline | Baseline activity for related scaffolds lacking the specific halogen pattern: IC50 > 50,000 nM (inactive) |
| Quantified Difference | >50,000-fold increase in potency |
| Conditions | Biochemical ATM kinase assay (Patent US10457677) |
Why This Matters
Procuring this specific building block is essential for replicating the exact structure of a patented ATM inhibitor with demonstrated picomolar-to-low nanomolar activity, a key requirement for advancing a validated drug discovery program.
- [1] BindingDB. (2021). BDBM418524: 1-(5-Chloro-3-fluoropyridin-2-yl)-7-methoxy-3-methyl-8-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydroimidazo[4,5-c]quinolin-2-one. Retrieved from BindingDB. View Source
- [2] Merck Patent GmbH. (2021). US Patent No. 10,957,075 B2. ATM Kinase Inhibitors. (Describes the general assay and activity of unsubstituted analogs). View Source
